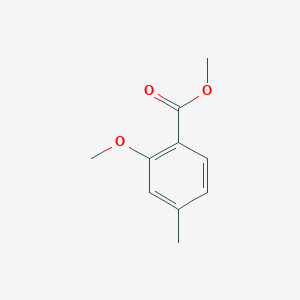

Methyl 2-methoxy-4-methylbenzoate

Übersicht

Beschreibung

Methyl 2-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.21 g/mol . It is also known by its CAS number 81245-24-1 . This compound is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a methyl group on the benzene ring. It is commonly used in various research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylsalicylic acid with iodomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.

Reduction: Formation of 2-methoxy-4-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methoxy-4-methylbenzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-methoxy-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The compound’s molecular structure allows it to participate in various chemical reactions, influencing biological pathways and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-methoxybenzoate (CAS 606-45-1): Similar structure but lacks the methyl group on the benzene ring.

Methyl 4-methoxybenzoate (CAS 619-45-4): Similar structure but the methoxy group is positioned differently on the benzene ring.

Methyl 3-methoxybenzoate (CAS 606-44-0): Similar structure but the methoxy group is positioned differently on the benzene ring.

Uniqueness: Methyl 2-methoxy-4-methylbenzoate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .

Biologische Aktivität

Methyl 2-methoxy-4-methylbenzoate, also known as an aromatic ester, has garnered attention for its diverse biological activities and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 180.21 g/mol

- Structure: The compound features a methoxy group and a methyl group on the aromatic ring at the 2 and 4 positions, respectively.

Biological Activities

This compound exhibits a range of biological activities:

-

Enzyme Interaction:

- The compound acts as a substrate or inhibitor in biochemical assays, influencing enzyme activity and potentially serving therapeutic roles.

- It has been shown to interact with various enzymes, affecting metabolic pathways.

-

Cytotoxicity:

- Studies indicate that this compound can exhibit cytotoxic effects against specific cancer cell lines, suggesting potential applications in cancer therapy.

-

Antimicrobial Properties:

- The compound has demonstrated antimicrobial activity against certain bacterial strains, which could be leveraged for developing new antimicrobial agents.

-

Cell Membrane Permeability:

- Research indicates that this compound can permeate biological membranes, affecting membrane integrity and influencing cellular functions.

The mechanism of action for this compound varies depending on its biological context. Its ability to interact with enzymes suggests that it may modulate specific biochemical pathways. Additionally, its structural characteristics allow it to participate in various chemical reactions that could influence biological systems.

Case Studies

-

Enzyme Inhibition Studies:

- A study assessed the inhibitory effects of this compound on specific enzymes involved in metabolic processes. Results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for drug development.

-

Cytotoxicity Assessment:

- In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values indicating effective concentration ranges for therapeutic use.

-

Antimicrobial Efficacy:

- The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an alternative antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-methoxy-4-methylbenzoate | CHO | Methoxy group at position 3 |

| Methyl 4-methoxybenzoate | CHO | Lacks additional methyl group |

| Ethyl 2-methoxy-4-methylbenzoate | CHO | Ethyl instead of methyl group |

This table illustrates how this compound is distinct from structurally similar compounds, influencing its reactivity and biological properties.

Eigenschaften

IUPAC Name |

methyl 2-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)9(6-7)12-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVKRSDQCCHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001869 | |

| Record name | Methyl 2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81245-24-1 | |

| Record name | Methyl 2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.